
Sodium propane-1-sulfinate
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Overview
Description
Sodium propane-1-sulfinate is a useful research compound. Its molecular formula is C3H7NaO2S and its molecular weight is 130.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Sodium propane-1-sulfinate is primarily used as a reagent in the synthesis of various organosulfur compounds, including:
- Sulfones
- Sulfoxides
- Thiosulfonates
This compound facilitates the formation of carbon-sulfur bonds, making it essential for creating more complex molecules in organic chemistry.
Biological Research
Recent studies have highlighted the potential biological activities of this compound:
- Antimicrobial Activity: Exhibits inhibitory effects against certain bacteria and fungi, suggesting its potential as a new antibiotic candidate.
- Enzyme Modulation: Research indicates that it can modulate the activity of metabolic enzymes, which may be beneficial in drug design for metabolic disorders .
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | |
Enzyme Inhibition | Modulates activity of metabolic enzymes | |
Cellular Interaction | Affects protein and lipid interactions |
Industrial Applications
In industry, this compound is utilized for:
- Production of Specialty Chemicals: Its reactive sulfinic group allows for diverse chemical transformations.
- Polymer Manufacturing: Acts as a building block for polymers and resins.
Case Studies
Study 1: Antimicrobial Properties
A study investigated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibitory effects on bacterial growth, indicating its potential use as an antimicrobial agent in pharmaceuticals.
Study 2: Enzyme Interaction
Another research project focused on the interaction between this compound and key metabolic enzymes. The findings suggested that the compound could inhibit enzyme activity by altering substrate binding affinity, which may be beneficial in designing drugs targeting metabolic disorders .
Chemical Reactions Analysis
Oxidation Reactions
Sodium propane-1-sulfinate undergoes oxidation to form sulfonic acids or sulfones under controlled conditions:
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Reagents/Conditions : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or ozone (O₃) in aqueous acidic or neutral media .
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Products : Propane-1-sulfonic acid (C₃H₇SO₃H) or sulfone derivatives.
-
Mechanism : The sulfinate anion (RSO₂⁻) is oxidized via two-electron transfer, with the sulfonyl group (RSO₂) stabilizing intermediates.
Reduction Reactions
Reduction pathways yield thiols or disulfides:
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Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or catalytic hydrogenation with palladium .
-
Products : Propane-1-thiol (C₃H₇SH) or dialkyl disulfides (RSSR).
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Mechanism : Hydride donors cleave the S–O bond, converting the sulfinate to a thiolate intermediate, which is protonated to the thiol.
Nucleophilic Substitution Reactions
The sulfinate anion acts as a nucleophile in S–C bond formation:
-
Reagents/Conditions : Alkyl/aryl halides (R–X) in polar aprotic solvents (e.g., DMF) under basic conditions .
-
Products : Sulfones (RSO₂R') or sulfonamides (RSO₂NR'₂) when reacting with amines.
-
Example :
C3H7SO2Na+R–X→C3H7SO2R+NaXThis reaction is pivotal in synthesizing sulfone-based pharmaceuticals .
Radical-Mediated Reactions
This compound participates in radical chain processes, enabling C–H functionalization:
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Reagents/Conditions : BF₃·OEt₂ as a Lewis acid, oxygen (O₂), and alkynes or alkenes .
-
Products : β-Keto sulfones or vinyl sulfones via sulfonyl radical addition.
-
Mechanism :
-
BF₃·H₂O generates sulfinic acid (RSO₂H), which decomposes to sulfonyl radicals (RSO₂·).
-
Radicals add to alkynes, forming intermediates that trap oxygen to yield β-keto sulfones .
-
Cycloaddition and Multicomponent Reactions
In the presence of transition metals, sulfinates engage in cross-coupling:
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Reagents/Conditions : Copper catalysts (e.g., CuI) with aryl halides or diazonium salts .
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Products : Biaryl sulfones or heterocyclic sulfonamides.
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Example : Copper-catalyzed coupling with aryl iodides forms masked sulfinates for drug intermediate synthesis .
Mechanistic Insights
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Radical Pathways : Sulfonyl radicals (RSO₂·) form via homolytic cleavage under Lewis acid or thermal conditions. These radicals exhibit electrophilic character, enabling regioselective additions to unsaturated bonds .
-
Solvent Effects : Polar solvents (e.g., DMSO) enhance nucleophilicity of the sulfinate anion, while aprotic solvents favor radical stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing sodium propane-1-sulfinate, and how can purity be ensured?
this compound is typically synthesized via sulfination of propane thiols or oxidation of corresponding sulfonyl chlorides. Key steps include:
- Sulfination : Reacting 1-propanethiol with a sulfinating agent (e.g., SO₂ under basic conditions).
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane).
- Purity validation : Melting point analysis (248–253°C, per literature ), elemental analysis (C, H, S, Na), and HPLC to confirm >99% purity.
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (key signals: δ 0.9–1.1 ppm for CH₃, δ 2.4–2.6 ppm for CH₂-SO₂⁻), FTIR (S=O stretching at ~1040–1200 cm⁻¹).
- Purity assessment : Melting point consistency, ion chromatography for sulfonate/sulfinate ratio, and X-ray crystallography for crystalline validation .
- Safety compliance : WGK 3 classification (hazardous to water) necessitates environmental impact assessments during disposal .
Q. What are the primary safety protocols for handling this compound in the laboratory?
- Storage : Airtight containers in dry, cool environments (combustible solid; storage code 11 ).
- Handling : Use PPE (gloves, goggles) to avoid respiratory or skin irritation (H315/H319 ).
- Waste management : Neutralize with dilute bicarbonate before disposal to mitigate aquatic toxicity.
Advanced Research Questions
Q. How can pH and solvent selection tune regioselectivity in sulfinate-mediated heterocycle functionalization?
- Methodology :
- Systematically vary pH (3–10) using buffer systems (e.g., acetate, phosphate) to protonate/deprotonate reactive sites on heterocycles.
- Test solvents with differing polarities (DMSO, THF, H₂O) to alter transition-state stabilization.
- Example : In pyridine derivatives, acidic conditions (pH ~4) favor C4 sulfonation, while neutral conditions shift selectivity to C2 .
- Validation : Monitor reaction progress via LC-MS and isolate products for NOESY/ROESY NMR to confirm regiochemistry.
Q. What mechanistic models explain the role of this compound in radical vs. ionic C–S bond formation?
- Experimental design :
- Radical pathway : Introduce initiators (AIBN, light) and scavengers (TEMPO) to detect radical intermediates.
- Ionic pathway : Conduct kinetic isotope effect (KIE) studies or use deuterated solvents to probe charge stabilization.
- Computational support : DFT calculations (e.g., Gaussian) to map energy barriers for proposed mechanisms .
Q. How can researchers address contradictions in reported reactivity data for this compound across studies?
- Root-cause analysis :
- Compare substrate scope (electron-rich vs. deficient heterocycles), reagent stoichiometry, and reaction time/temperature.
- Validate methods via interlaboratory reproducibility trials, ensuring standardized characterization (e.g., identical NMR parameters).
Q. What strategies enhance reproducibility in sulfinate-mediated late-stage functionalization?
- Best practices :
- Document exact solvent batch purity, drying methods (e.g., molecular sieves), and inert atmosphere conditions (N₂/Ar).
- Share raw data (HPLC chromatograms, NMR FIDs) in supplementary materials for peer validation .
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR to normalize yield calculations .
Q. Methodological Tables
Table 1. Solvent and pH Effects on Regioselectivity in Pyridine Sulfonation
Solvent | pH Range | Predominant Regiochemistry | Key Reference |
---|---|---|---|
DMSO | 4–5 | C4 | |
THF | 6–7 | C2 | |
H₂O | 8–9 | Mixed (C2/C4) |
Table 2. Critical Variables for Reproducibility
Variable | Optimal Range | Impact on Outcome |
---|---|---|
Moisture content | <50 ppm (Karl Fischer) | Prevents hydrolysis |
Reaction time | 12–24 hrs (kinetic control) | Maximizes yield |
Temperature | 25–40°C (thermal stability) | Avoids decomposition |
Properties
Molecular Formula |
C3H7NaO2S |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
sodium;propane-1-sulfinate |
InChI |
InChI=1S/C3H8O2S.Na/c1-2-3-6(4)5;/h2-3H2,1H3,(H,4,5);/q;+1/p-1 |
InChI Key |
DJSGLRVJPLXKRB-UHFFFAOYSA-M |
Canonical SMILES |
CCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
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